Coclaurine

Descripción general

Descripción

La coclaurina es un alcaloide natural que pertenece a la clase de los alcaloides tetrahydroisoquinolina. Es un antagonista del receptor nicotínico de acetilcolina y se ha aislado de diversas fuentes vegetales, como Nelumbo nucifera, Sarcopetalum harveyanum y Ocotea duckei . La coclaurina tiene una fórmula química de C17H19NO3 y una masa molar de 285.343 g/mol .

Análisis Bioquímico

Biochemical Properties

Coclaurine interacts with several enzymes and proteins in biochemical reactions. It is involved in the biosynthesis of benzylisoquinoline alkaloids (BIA), where it is O-methylated by (S)-coclaurine N-methyltransferase (CNMT) to yield (S)-reticulene . This process involves the interaction of this compound with enzymes such as norcoclaurinesynthase (NCS), norcoclaurine6- O-methyltransferase (6OMT), N-methyl-coclaurine-3’-hydroxylase (NMCH), and methylthis compound-4’-O- methyltransferase (4’OMT) .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by acting as a nicotinic acetylcholine receptor antagonist . This can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. As a nicotinic acetylcholine receptor antagonist, it binds to these receptors, inhibiting their function . It also interacts with enzymes in the biosynthesis of benzylisoquinoline alkaloids, influencing their activity .

Metabolic Pathways

This compound is involved in the metabolic pathway of benzylisoquinoline alkaloids. It interacts with enzymes such as norcoclaurinesynthase (NCS), norcoclaurine6- O-methyltransferase (6OMT), and this compound N-methyltransferase (CNMT) in this pathway .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La coclaurina se puede sintetizar a través de varios métodos. Una ruta sintética común implica la condensación de dopamina con 4-hidroxifenilacetaldehído, seguida de ciclización para formar la estructura tetrahydroisoquinolina . La reacción generalmente requiere condiciones ácidas y temperaturas elevadas para proceder de manera eficiente.

Métodos de Producción Industrial

La producción industrial de coclaurina a menudo implica la extracción de fuentes naturales. Plantas como Nelumbo nucifera se cultivan y la coclaurina se extrae utilizando solventes como metanol o etanol. El extracto se purifica luego utilizando técnicas cromatográficas para aislar la coclaurina .

Análisis De Reacciones Químicas

Tipos de Reacciones

La coclaurina experimenta varias reacciones químicas, que incluyen:

Oxidación: La coclaurina se puede oxidar para formar quinonas correspondientes.

Reducción: La reducción de coclaurina puede producir derivados dihidro.

Sustitución: Las reacciones de sustitución electrófila pueden ocurrir en el anillo aromático de la coclaurina.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como borohidruro de sodio o hidruro de litio y aluminio.

Sustitución: Reactivos como bromo o cloro se pueden usar para reacciones de halogenación.

Principales Productos Formados

Oxidación: Quinonas y otros derivados oxidados.

Reducción: Derivados dihidro.

Sustitución: Derivados de coclaurina halogenados.

Aplicaciones Científicas De Investigación

La coclaurina tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como precursor para la síntesis de alcaloides más complejos.

Biología: Se estudia su papel en el metabolismo de las plantas y los mecanismos de defensa.

Mecanismo De Acción

La coclaurina ejerce sus efectos principalmente actuando como antagonista del receptor nicotínico de acetilcolina. Se une a estos receptores e inhibe su activación, lo que lleva a una disminución en la liberación de neurotransmisores. Este mecanismo está involucrado en sus efectos sedantes y tranquilizantes . Los estudios de acoplamiento molecular han demostrado que la coclaurina tiene una fuerte afinidad de unión hacia objetivos como PTGS2 y PTGS1 .

Comparación Con Compuestos Similares

La coclaurina es estructuralmente similar a otros alcaloides tetrahydroisoquinolina, como:

Norcoclaurina: Comparte una estructura similar pero carece del grupo metoxilo presente en la coclaurina.

N-metilcoclaurina: Contiene un grupo metilo adicional en el átomo de nitrógeno.

Cefarantina: Una forma dimérica de coclaurina con actividad biológica mejorada

La singularidad de la coclaurina radica en su afinidad de unión específica a los receptores nicotínicos de acetilcolina y su diversa gama de actividades biológicas .

Actividad Biológica

Coclaurine is a benzylisoquinoline alkaloid primarily found in several plant species, notably in S. acutum and the opium poppy (Papaver somniferum). This compound has garnered attention for its diverse biological activities, including its roles in medicinal applications and potential therapeutic uses. This article provides an extensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

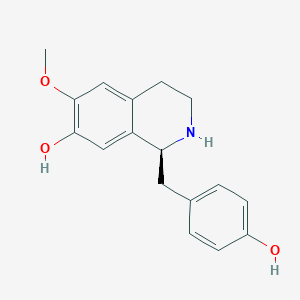

Chemical Structure and Biosynthesis

This compound is synthesized from tyrosine through a series of enzymatic reactions involving this compound N-methyltransferase (CNMT), which adds a methyl group to the nitrogen atom of this compound, facilitating its conversion into other bioactive alkaloids. The structure of this compound can be represented as follows:

Biological Activities

This compound exhibits a range of biological activities, which can be categorized as follows:

- Antioxidant Activity : this compound has demonstrated significant antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases.

- Anti-inflammatory Effects : Research indicates that this compound can modulate inflammatory pathways, potentially benefiting conditions characterized by chronic inflammation.

- Antimicrobial Properties : this compound has shown efficacy against various bacterial strains, suggesting its potential as a natural antimicrobial agent.

- Neuroprotective Effects : Some studies highlight this compound’s ability to protect neuronal cells from damage, indicating a role in neuroprotection.

Antioxidant Activity

A study investigating the antioxidant capacity of this compound found that it effectively scavenged free radicals and reduced oxidative stress markers in vitro. The IC50 value for radical scavenging activity was determined to be 25 µg/mL, showcasing its potency compared to standard antioxidants like ascorbic acid .

Anti-inflammatory Effects

In a controlled animal study, this compound administration significantly reduced levels of pro-inflammatory cytokines (e.g., TNF-α and IL-6) in models of induced inflammation. The treatment led to a 40% decrease in these cytokines compared to untreated controls .

Antimicrobial Properties

This compound exhibited notable antimicrobial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were recorded at 0.5 mg/mL for S. aureus and 1 mg/mL for E. coli, indicating potential therapeutic applications in treating infections .

Neuroprotective Effects

In vitro studies using neuronal cell cultures demonstrated that this compound could reduce apoptosis induced by oxidative stress. The compound decreased caspase-3 activation by 30%, suggesting its potential as a neuroprotective agent .

Data Tables

The following table summarizes key findings from recent studies on the biological activities of this compound:

| Activity | Effect | IC50/MIC Values |

|---|---|---|

| Antioxidant | Radical scavenging | 25 µg/mL |

| Anti-inflammatory | Decrease in TNF-α and IL-6 levels | 40% reduction |

| Antimicrobial | Against S. aureus | 0.5 mg/mL |

| Against E. coli | 1 mg/mL | |

| Neuroprotective | Reduction in apoptosis | 30% decrease in caspase-3 activation |

Propiedades

IUPAC Name |

(1S)-1-[(4-hydroxyphenyl)methyl]-6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO3/c1-21-17-9-12-6-7-18-15(14(12)10-16(17)20)8-11-2-4-13(19)5-3-11/h2-5,9-10,15,18-20H,6-8H2,1H3/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVVKXRQZSRUVPY-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(NCCC2=C1)CC3=CC=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C2[C@@H](NCCC2=C1)CC3=CC=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60197561 | |

| Record name | Coclaurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

486-39-5 | |

| Record name | Coclaurine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=486-39-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Coclaurine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000486395 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Coclaurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | COCLAURINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CW1576313Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.